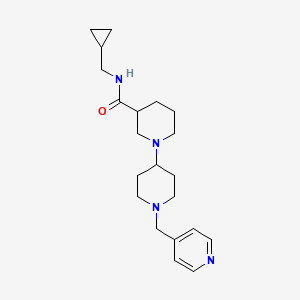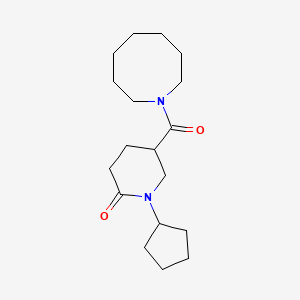
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, JNJ-31020028 has been the subject of numerous scientific studies, investigating its potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is thought to modulate the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In animal models, the compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential as a treatment for addiction. N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which minimizes off-target effects. However, the compound has relatively low potency, which may limit its effectiveness in certain applications. Additionally, the synthesis of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of the compound in the treatment of addiction, particularly in combination with other drugs or behavioral therapies. Another area of interest is the potential use of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in the treatment of schizophrenia, either alone or in combination with other antipsychotic medications. Additionally, further research is needed to fully elucidate the mechanism of action of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide and to identify any potential side effects or safety concerns associated with its use.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylic acid, which is obtained through a series of chemical reactions. The final step involves the coupling of the carboxylic acid with N-(cyclopropylmethyl)amine, followed by purification to obtain the final product.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of extensive scientific research, investigating its potential applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders, including schizophrenia, addiction, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(23-14-17-3-4-17)19-2-1-11-25(16-19)20-7-12-24(13-8-20)15-18-5-9-22-10-6-18/h5-6,9-10,17,19-20H,1-4,7-8,11-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDHGCXWHSJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B6053771.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)
![8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6053779.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)
